Phosphoric Acid

Description

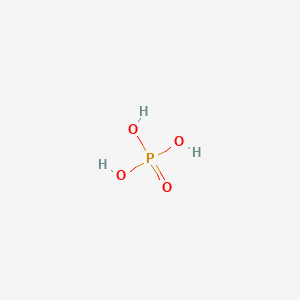

This compound is a phosphorus oxoacid that consists of one oxo and three hydroxy groups joined covalently to a central phosphorus atom. It has a role as a solvent, a human metabolite, an algal metabolite, a fertilizer and a NMR chemical shift reference compound. It is a conjugate acid of a dihydrogenphosphate and a phosphate ion.

This compound is a colorless, odorless phosphorus-containing inorganic acid. This compound is a sequestering agent which binds many divalent cations, including Fe++, Cu++, Ca++, and Mg++.

This compound is a natural product found in Angelica gigas, Daphnia pulex, and other organisms with data available.

This compound is a colorless, odorless phosphorus-containing inorganic acid. This compound is a sequestering agent which binds many divalent cations, including Fe++, Cu++, Ca++, and Mg++. This compound is used in dentistry and orthodontics as an etching solution, to clean and roughen the surfaces of teeth where dental appliances or fillings will be placed. In addition, this compound is a constituent in bone and teeth, and plays a role in many metabolic processes.

This compound, also known as orthothis compound or phosphoric(V) acid, is a mineral acid with the chemical formula H3PO4. Alternatively, orthothis compound molecules can combine with themselves to form a variety of compounds referred to as phosphoric acids in a more general way. For a discussion of these, see Phosphoric acids and Phosphates. Appears to exist only as a food additive and produced synthetically. --Wikipedia.

See also: Potassium Metaphosphate (monomer of); Metathis compound (monomer of); Polyestradiol Phosphate (monomer of) ... View More ...

Structure

3D Structure

Properties

IUPAC Name |

phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3O4P/c1-5(2,3)4/h(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIIXXVUZAFLBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3PO4, Array, H3O4P | |

| Record name | PHOSPHORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4231 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | PHOSPHORIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1008 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORIC ACID (85% AQUEOUS SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1778 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | phosphoric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Phosphoric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024263 | |

| Record name | Phosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.995 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phosphoric acid appears as a clear colorless liquid or transparent crystalline solid. The pure solid melts at 42.35 °C and has a density of 1.834 g / cm3. Liquid is usually an 85% aqueous solution. Shipped as both a solid and liquid. Corrosive to metals and tissue. Used in making fertilizers and detergents and in food processing., Dry Powder; Dry Powder, Liquid; Dry Powder, Other Solid; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, Clear, colourless, viscous liquid, Thick, colorless, odorless, crystalline solid. [Note: Often used in an aqueous solution.]; [NIOSH], Solid, HYGROSCOPIC COLOURLESS CRYSTALS., CLEAR COLOURLESS ODOURLESS LIQUID., Thick, colorless, odorless, crystalline solid., Thick, colorless, odorless, crystalline solid. [Note: Often used in an aqueous solution.] | |

| Record name | PHOSPHORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4231 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphoric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | PHOSPHORIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Phosphoric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/595 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001429 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHOSPHORIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1008 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORIC ACID (85% AQUEOUS SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1778 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/621 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphoric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0506.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

greater than 266 °F at 760 mmHg (USCG, 1999), 407 °C, 3.4 (Air = 1 at the boiling point of phosphoric acid), 158.00 °C. @ 760.00 mm Hg, 158 °C, 415 °F | |

| Record name | PHOSPHORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4231 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001429 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHOSPHORIC ACID (85% AQUEOUS SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1778 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/621 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphoric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0506.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Miscible (NIOSH, 2023), Soluble in water, alcohol; soluble in 8 volumes of 3:1 ether:alcohol mixture, Soluble in ethanol, 548 g/100 g water at 20 °C, 1000 mg/mL, Solubility in water: miscible, Solubility in water: very soluble, Miscible | |

| Record name | PHOSPHORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4231 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001429 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHOSPHORIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1008 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORIC ACID (85% AQUEOUS SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1778 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phosphoric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0506.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.892 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.8741 (100% solution); 1.6850 (85% solution); 1.334 (50% solution), all at 25 °C /Phosphoric acid solutions/, Density at 25 °C: 75% 1.574; 80% 1.628; 85% 1.685, /Bulk density =/ 15.6 lb/gal. /Phosphoric acid, liquid or solution/, 1.9 g/cm³, Density (at 25 °C): 1.7 g/cm³, 1.87 (pure) 1.33 (50% solution), (77 °F): 1.87 (pure) 1.33 (50% solution) | |

| Record name | PHOSPHORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4231 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1008 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORIC ACID (85% AQUEOUS SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1778 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/621 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphoric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0506.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 3.4 | |

| Record name | PHOSPHORIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1008 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORIC ACID (85% AQUEOUS SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1778 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.03 mmHg (NIOSH, 2023), 0.02 [mmHg], VP: Concentration in wt%, kPa (all at 20 °C): 0, 2.35; 5, 2.33; 10, 2.31; 20, 2.27; 30, 2.17; 50, 1.73; 75, 0.75; 85, 0.29; 100, 0.004, 0.0285 torr at 20 °C, Vapor pressure, Pa at 25 °C:, Vapor pressure, kPa at 20 °C: 0.29, 0.03 mmHg | |

| Record name | PHOSPHORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4231 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphoric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/595 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHOSPHORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1008 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORIC ACID (85% AQUEOUS SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1778 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/621 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphoric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0506.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

THE FOLLOWING CHEMICALS APPEAR AS IMPURITIES IN WET-PROCESS ACID-MERCHANT GRADE, PURIFIED WET-PROCESS ACID TECHNICAL GRADE, AND THERMAL ACID-TECHNICAL GRADE, RESPECTIVELY: CALCIUM MONOXIDE-0.06%, 0.005%, 0.01%; FLUORIDE-0.8%, 0.08%, <0.0001%; ALUMINUM OXIDE-1.7%, 0.01%, 0.0003%; IRON OXIDE-1.23%, 0.007%, 0.004%; MAGNESIUM OXIDE-0.58%, 0.003%, 0.0002%; POTASSIUM OXIDE-0.01%, 0%, 0.0007%; SODIUM OXIDE-0.12%, 0.0025%; SILICON DIOXIDE-0.07%, 0.1%, 0.0015%; AND SULFATE-2.2%, 0.2%, >0.002% | |

| Record name | PHOSPHORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Unstable orthorhombic crystals or clear syrupy liquid, Colorless, sparkling liquid or transparent, crystalline solid, depending on concentration and temperature. At 20 °C the 50% and 75% strengths are mobile liquids, the 85% is of syrupy consistency; the 100% acid is in the form of crystals., Colorless viscous liquid, Thick, colorless crystalline solid [Note: Often used in an aqueous solution] | |

CAS No. |

7664-38-2, 14265-44-2 | |

| Record name | PHOSPHORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4231 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphoric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7664-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric acid [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007664382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09394 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phosphoric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Orthophosphoric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | phosphoric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphoric acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4GA8884NN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHOSPHORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001429 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHOSPHORIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1008 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORIC ACID (85% AQUEOUS SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1778 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/621 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphoric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TB602160.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

108 °F (NIOSH, 2023), 42.4 °C, Melting point: 75% -17.5 °C; 80% 4.6 °C; 85% 21 °C., Hygroscopic; Latent heat of fusion = 10.5 kJ/mol at the melting point; Heat capacity at constant pressure = 106.2 J/mole (25 °C)., White, monoclinic crystalline solid; MP; melts at 42.35 °C; the hemihydrate has a melting point of 29.25 °C /Pure, 100% phosphoric acid/, 41.00 to 44.00 °C. @ 760.00 mm Hg, 42 °C, 21.1 °C, 108 °F | |

| Record name | PHOSPHORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4231 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHOSPHORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001429 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHOSPHORIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1008 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORIC ACID (85% AQUEOUS SOLUTION) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1778 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHOSPHORIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/621 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphoric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0506.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to Phosphoric Acid: Chemical Properties and Laboratory Applications

This guide provides an in-depth exploration of orthophosphoric acid (H₃PO₄), a cornerstone reagent in modern scientific laboratories. Moving beyond a simple recitation of facts, we will delve into the fundamental chemical principles that govern its behavior and utility. The focus is on providing researchers, scientists, and drug development professionals with the causal understanding necessary to leverage this versatile acid with precision, safety, and efficacy in experimental design.

Core Physicochemical and Acidic Properties

Orthothis compound, referred to hereafter as this compound, is a phosphorus oxoacid that is most commonly supplied as a colorless, odorless, and non-volatile 85% aqueous solution, which has a viscous, syrupy consistency.[1][2] The pure, anhydrous compound is a white crystalline solid.[3][4][5] Its IUPAC name is orthothis compound, a term used to distinguish it from other phosphoric acids like polythis compound.[1][5][6]

Physical Characteristics

A foundational understanding of this compound's physical properties is essential for its proper handling and application in a laboratory setting.

| Property | Value | Source(s) |

| Chemical Formula | H₃PO₄ | [1][7] |

| Molar Mass | 97.994 g/mol | [7] |

| Appearance | Colorless, odorless solid or syrupy liquid | [1][2][3] |

| Density (85% solution) | ~1.685 g/cm³ at 25 °C | [1][8] |

| Melting Point (Anhydrous) | 42.35 °C (108.23 °F) | [1][3][7] |

| Boiling Point (85% solution) | 158 °C (316.4 °F) | [7][8] |

| Solubility in Water | Miscible | [3] |

The Triprotic Nature: A Stepwise Dissociation

The most critical chemical characteristic of this compound is its nature as a weak, triprotic acid.[1] This means it donates its three protons in a stepwise manner, with each dissociation step characterized by a distinct acid dissociation constant (pKa). This behavior is central to its utility, particularly in the preparation of buffer solutions. The significant separation between these pKa values allows for the selective preparation of different phosphate salts by carefully adjusting the pH.[1]

| Dissociation Step | Equation | pKa Value | Source(s) |

| First | H₃PO₄ ⇌ H⁺ + H₂PO₄⁻ | 2.15 | [4][9] |

| Second | H₂PO₄⁻ ⇌ H⁺ + HPO₄²⁻ | 7.20 | [4][9] |

| Third | HPO₄²⁻ ⇌ H⁺ + PO₄³⁻ | 12.32 / 12.38 | [4][9] |

This stepwise dissociation can be visualized as follows:

Caption: Stepwise dissociation of triprotic this compound.

Key Laboratory Roles and Methodologies

This compound's unique properties make it a versatile tool in various laboratory applications, from buffer preparation to organic synthesis and analytical chemistry.

Phosphate Buffer Systems: The Cornerstone of Biological Research

The second dissociation constant (pKa₂) of this compound is approximately 7.20, which is very close to the physiological pH of most biological systems.[4][9] This makes the dihydrogen phosphate (H₂PO₄⁻) / hydrogen phosphate (HPO₄²⁻) conjugate acid-base pair an excellent choice for preparing phosphate buffers used ubiquitously in cell biology, biochemistry, and molecular biology experiments.[10][11]

This protocol provides a self-validating system for creating a reliable and accurate buffer solution. The causality is clear: precise weighing of the acidic and basic forms of the phosphate salt allows for the creation of a solution near the target pH, with final adjustment ensuring high accuracy.

-

Component Selection: Utilize the monobasic (e.g., NaH₂PO₄) and dibasic (e.g., Na₂HPO₄) salts of phosphate. These correspond to the conjugate acid and base pair surrounding the desired pH.

-

Calculation (Henderson-Hasselbalch Equation):

-

pH = pKa + log ([Base]/[Acid])

-

7.4 = 7.20 + log ([Na₂HPO₄]/[NaH₂PO₄])

-

0.2 = log ([Na₂HPO₄]/[NaH₂PO₄])

-

Ratio [Na₂HPO₄]/[NaH₂PO₄] = 10⁰·² ≈ 1.58

-

-

Mass Calculation:

-

Let M₁ be the molarity of NaH₂PO₄ and M₂ be the molarity of Na₂HPO₄.

-

M₁ + M₂ = 0.1 M (Total buffer concentration)

-

M₂ / M₁ = 1.58

-

Solving these simultaneous equations gives: M₁ ≈ 0.0388 M and M₂ ≈ 0.0612 M.

-

Mass of NaH₂PO₄ (anhydrous, MW = 119.98 g/mol ) = 0.0388 mol/L * 119.98 g/mol * 1 L ≈ 4.66 g.

-

Mass of Na₂HPO₄ (anhydrous, MW = 141.96 g/mol ) = 0.0612 mol/L * 141.96 g/mol * 1 L ≈ 8.69 g.

-

-

Dissolution: Add the calculated masses of both phosphate salts to a beaker containing approximately 800 mL of distilled or deionized water. Stir until fully dissolved.[10][12]

-

pH Adjustment: Place a calibrated pH meter into the solution. Slowly add a concentrated solution of NaOH to raise the pH or HCl/H₃PO₄ to lower it until the meter reads exactly 7.40. This step corrects for any deviations from ideal behavior.

-

Final Volume Adjustment: Transfer the solution to a 1 L volumetric flask and add distilled water to bring the final volume to the 1.0 L mark.[10] Mix thoroughly.

Caption: Workflow for preparing a laboratory phosphate buffer.

Catalyst in Organic Synthesis

This compound serves as an effective Brønsted acid catalyst in several organic reactions, primarily by donating a proton to activate functional groups.[13]

-

Dehydration of Alcohols: It is widely used to catalyze the dehydration of alcohols to form alkenes.[13][14] It is often preferred over sulfuric acid because it is less corrosive and not a strong oxidizing agent, which minimizes charring and other side reactions.[13][15] The mechanism involves the protonation of the alcohol's hydroxyl group, converting it into a good leaving group (water), followed by the formation of a carbocation and subsequent elimination of a proton to form the alkene.[16][17][18]

-

Esterification: It catalyzes the formation of esters from carboxylic acids and alcohols by protonating the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and facilitates nucleophilic attack by the alcohol.[13]

-

Chiral Phosphoric Acids (CPAs): In advanced drug development and asymmetric synthesis, BINOL-derived chiral phosphoric acids are powerful organocatalysts.[19] They act as bifunctional catalysts, using their Brønsted acidic proton and Lewis basic phosphoryl oxygen to control the stereochemical outcome of reactions like hydrogenations, Friedel-Crafts alkylations, and Mannich reactions.[19][20]

Caption: Catalytic cycle of alcohol dehydration by this compound.

Applications in Analytical Chemistry

In High-Performance Liquid Chromatography (HPLC), this compound is frequently used as a component of the aqueous mobile phase.[21]

-

pH Control: Adding a small concentration (e.g., 0.1%) of this compound can lower the mobile phase pH to around 2.[22] This is crucial for analyzing acidic or basic compounds, as it ensures they are in a single, un-ionized state, leading to sharp, reproducible chromatographic peaks.

-

Limitations: A critical consideration is that phosphate buffers are non-volatile and will precipitate, making them incompatible with detectors that rely on vaporization, such as mass spectrometers (LC-MS) and evaporative light scattering detectors (ELSD).[22] Furthermore, at high concentrations of organic solvents like acetonitrile, phosphate salts can precipitate, risking blockage of HPLC columns and tubing.[22][23]

Safety, Handling, and Storage Protocols

While this compound is considered a weak acid, concentrated solutions (e.g., 85%) are corrosive and can cause severe skin burns and eye damage.[3][8][24] Adherence to strict safety protocols is non-negotiable.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical splash goggles are mandatory to protect against accidental splashes.[24][25]

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile gloves) to prevent skin contact.[25]

-

Body Protection: A lab coat or chemical-resistant apron should be worn.[24][25]

Handling and Dilution

-

Ventilation: Handle concentrated this compound in a well-ventilated area or a chemical fume hood to avoid inhaling mists.[26][27]

-

Dilution Procedure: Always add acid to water slowly and in small amounts, never the reverse. Adding water to concentrated acid can generate significant heat, causing boiling and dangerous splashing.[26][28]

Storage and Waste Disposal

-

Storage: Store this compound in a cool, dry, well-ventilated area in a tightly closed, corrosion-resistant container.[28][29][30] Keep it segregated from incompatible materials such as strong bases, metals (which it can corrode, producing flammable hydrogen gas), and oxidizing agents.[24][28]

-

Spill Response: Neutralize spills with an alkaline material like soda ash or sodium bicarbonate.[28] Absorb the neutralized mixture with an inert material (e.g., vermiculite or sand) and place it in a designated chemical waste container.[28]

-

Waste Disposal: Dispose of this compound waste according to local, regional, and national regulations.[26][30] It should be collected in a labeled hazardous waste container.

Conclusion

This compound is a remarkably versatile and indispensable reagent in the chemical and biological sciences. Its utility stems directly from its core chemical properties: its triprotic nature, which makes it an ideal buffering agent near physiological pH, and its capacity to act as a proton-donating catalyst in a host of organic transformations. For the laboratory professional, a thorough, mechanistic understanding of these properties is the key to harnessing its full potential—from designing robust analytical methods and synthesizing novel compounds to creating the stable aqueous environments required for biological discovery.

References

-

This compound - Wikipedia. (n.d.). Wikipedia. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

LibreTexts. (2021). This compound. Chemistry LibreTexts. [Link]

-

Pharmaguideline. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. [Link]

-

Helmenstine, A. M. (2020). How to Make a Phosphate Buffer Solution. ThoughtCo. [Link]

-

Allen Institute. (n.d.). This compound: Structure, Properties, Uses. [Link]

-

Medicilon. (2023). Optimizing Phosphate Buffer Solution: Preparation Methods and Case Studies. [Link]

-

Vedantu. (n.d.). This compound: Properties, Uses & Applications Explained. [Link]

-

Science Lab. (2005). Material Safety Data Sheet - this compound, 85% MSDS. [Link]

-

J.T. Baker. (n.d.). This compound Safety Data Sheet. [Link]

-

University of Washington. (n.d.). Acidity constants (pKa) for some common acids. [Link]

-

NovoPro Bioscience Inc. (n.d.). Sodium Phosphate Buffer Preparation and Recipe. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: ortho-Phosphoric acid. [Link]

-

Chemistry LibreTexts. (2022). 7.8: Polyprotic Acids. [Link]

-

Thames River Chemical Corp. (2020). This compound 80% - SAFETY DATA SHEET. [Link]

-

EnzymeCode. (2025). This compound as a catalyst in chemical reactions. [Link]

-

Canadian Center of Science and Education. (2023). Polythis compound in Organic Synthesis. [Link]

-

PRIMER. (2025). Will phosphates precipitate in an HPLC column. [Link]

-

UW EH&S. (2021). SOP - this compound. [Link]

-

A-Level Chemistry. (n.d.). Dehydration of alcohols. [Link]

-

No-Till Farmer. (2013). The Debate Continues: Ortho Vs. Poly-Phosphate Fertilizers. [Link]

-

Chemistry LibreTexts. (2021). 1.5: Chiral Phosphoric Acids (PAs). [Link]

-

Wikipedia. (n.d.). Phosphoric acids and phosphates. [Link]

-

Shimadzu. (n.d.). Preparing the Mobile Phases. [Link]

-

Study.com. (n.d.). Video: this compound | Formula, Structure & Uses. [Link]

-

YouTube. (2022). dehydration of alcohols using concentrated this compound & heat | Lesson 6. [Link]

-

YouTube. (2020). pKa values of this compound are 22, 72 and 127 A phosphatebuffer of pH = 74 can be prepared u. [Link]

-

Pediaa. (2018). Difference Between Orthothis compound and this compound. [Link]

-

ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. [Link]

-

YouTube. (2023). Dehydration of an Alcohol with this compound. [Link]

-

Terada, M. (2010). Chiral Phosphoric Acids as Versatile Catalysts for Enantioselective Transformations. Synthesis, 2010(12), 1929-1982. [Link]

-

2012 Book Archive. (n.d.). Appendix C: Dissociation Constants and pKa Values for Acids at 25°C. [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of this compound. [Link]

-

ResearchGate. (2014). Is there any difference between orthophosphoric and this compound?. [Link]

-

Chemguide. (n.d.). dehydration of alcohols. [Link]

-

Jack Westin. (n.d.). Elimination (Dehydration Reactions) - Organic Chemistry. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 7664-38-2 [chemicalbook.com]

- 3. This compound | H3PO4 | CID 1004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [commonorganicchemistry.com]

- 5. This compound: Properties, Uses & Applications Explained [vedantu.com]

- 6. differencebetween.com [differencebetween.com]

- 7. This compound: Structure, Properties, Uses [allen.in]

- 8. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 9. global.oup.com [global.oup.com]

- 10. Phosphate Buffer (pH 5.8 to 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 11. How to Make a Phosphate Buffer Solution [thoughtco.com]

- 12. Sodium Phosphate Buffer [novoprolabs.com]

- 13. This compound as a catalyst in chemical reactions-enzymecode [en.enzymecode.com]

- 14. science-revision.co.uk [science-revision.co.uk]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. m.youtube.com [m.youtube.com]

- 17. youtube.com [youtube.com]

- 18. jackwestin.com [jackwestin.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 21. Preparing the Mobile Phases : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 22. hplc.eu [hplc.eu]

- 23. Will phosphates precipitate in an HPLC column - PRIMER [mtc-usa.com]

- 24. fishersci.com [fishersci.com]

- 25. Essential Tips for Safely Handling this compound 75 Percent in Your Projects [aojinchem.com]

- 26. ictulsa.com [ictulsa.com]

- 27. CCOHS: this compound (Solutions) [ccohs.ca]

- 28. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 29. carlroth.com:443 [carlroth.com:443]

- 30. SOP - this compound [isolab.ess.washington.edu]

A Technical Guide to the Theoretical Study of Phosphoric Acid Catalysis: From First Principles to Predictive Power

Introduction: The Computational Microscope in Asymmetric Catalysis

Chiral phosphoric acids (CPAs) have emerged over the past two decades as a dominant class of organocatalysts, enabling a vast array of enantioselective transformations crucial for the synthesis of complex molecules, including pharmaceuticals and natural products.[1][2] Their power lies in their ability to act as bifunctional catalysts, simultaneously activating both nucleophiles and electrophiles through a network of hydrogen bonds and other non-covalent interactions.[3] While laboratory experiments reveal the outcome of these reactions, they often provide limited insight into the transient, high-energy transition states that ultimately govern selectivity.

This is where theoretical and computational studies provide an indispensable lens. By leveraging the principles of quantum mechanics, we can model reaction pathways, dissect the intricate dance of non-covalent interactions, and rationalize, and even predict, the stereochemical outcome of a reaction. For researchers in drug development, this "computational microscope" accelerates catalyst design, optimizes reaction conditions, and provides a foundational understanding of the mechanisms that underpin the synthesis of chiral molecules. This guide provides a framework for understanding and applying computational chemistry to the field of phosphoric acid catalysis, detailing the core principles, practical workflows, and emerging trends that are shaping the future of catalyst design.

Pillar 1: The Foundation - Modes of Catalytic Activation

Understanding the fundamental ways a chiral this compound interacts with substrates is the first step in any theoretical analysis. CPAs are not mere proton donors; they are sophisticated molecular scaffolds that create a highly organized chiral environment. The primary modes of activation, often working in concert, include Brønsted acid catalysis, hydrogen-bond donation, and the hallmark bifunctional activation.[4][5]

-

Brønsted Acid Catalysis: In its most straightforward role, the acidic proton of the this compound (pKa in acetonitrile ≈ 12-14) protonates an electrophile, such as an imine, lowering its Lowest Unoccupied Molecular Orbital (LUMO) and rendering it more susceptible to nucleophilic attack.[5]

-

Hydrogen-Bonding Catalysis: The P=O oxygen acts as a Lewis base/hydrogen-bond acceptor, while the P-OH group is a potent hydrogen-bond donor. These interactions can organize both the nucleophile and electrophile within the catalyst's chiral pocket.

-

Bifunctional (Dual) Activation: This is the most commonly invoked and powerful mode. The catalyst simultaneously activates the electrophile via a hydrogen bond (or protonation) from the P-OH group and activates/orients the nucleophile via a hydrogen bond to the P=O oxygen.[3][6] This creates a highly organized, cyclic-like transition state where the relative positioning of the substrates is rigidly controlled, leading to high stereoselectivity.

Caption: A validated computational workflow for studying CPA-catalyzed reactions.

Pillar 4: Deconstructing Selectivity - The Central Role of Non-Covalent Interactions

The origin of enantioselectivity in CPA catalysis is a subtle balance between stabilizing attractive interactions and destabilizing steric repulsions. [7][8]The lower-energy transition state is the one that maximizes favorable non-covalent interactions (NCIs) while minimizing steric clashes. [9]DFT calculations not only provide the energies but also allow for the visualization and quantification of these crucial interactions.

-

Key Interactions: The most important NCIs include hydrogen bonds (N-H···O, O-H···O), CH-π interactions (where a C-H bond points towards an aromatic ring), and π-π stacking. [4][7][10]* Analysis Tools:

-

Non-Covalent Interaction (NCI) Plots: This technique, also known as Reduced Density Gradient (RDG) analysis, allows for the visualization of NCI in 3D space. It generates surfaces between interacting fragments, colored to indicate the nature and strength of the interaction (e.g., blue for strong, attractive H-bonds; green for weak, van der Waals interactions; red for repulsive steric clashes).

-

Natural Bond Orbital (NBO) Analysis: This method can quantify the stabilization energy associated with specific donor-acceptor interactions, such as the charge transfer from a lone pair orbital to an anti-bonding orbital in a hydrogen bond. [11]

-

Emerging Frontiers: Machine Learning in Catalyst Design

While DFT provides deep mechanistic insight, calculating the stereochemical outcome for every possible combination of substrate and catalyst is computationally prohibitive. Machine learning (ML) is emerging as a powerful tool to accelerate this process. [12][13]By training ML models on datasets of experimental results and computationally derived molecular descriptors, it is possible to build models that can rapidly and accurately predict the enantioselectivity of new reactions. [14][15]This data-driven approach, guided by mechanistic understanding from DFT, represents the next frontier in the rational design of new, highly efficient chiral this compound catalysts. [15]

Conclusion

Theoretical studies of this compound catalysis have transitioned from academic curiosities to indispensable tools in modern chemical research and drug development. By combining the predictive power of Density Functional Theory with rigorous, validated workflows, researchers can elucidate complex reaction mechanisms, understand the subtle origins of stereoselectivity, and rationally design more effective catalysts. The principles and protocols outlined in this guide provide a robust foundation for scientists to harness the power of computation, transforming the art of catalyst development into a predictive science and accelerating the discovery of novel, life-changing therapeutics.

References

- Multi-Instance Learning Approach to Predictive Modeling of Catalysts Enantioselectivity. (n.d.). vertexaisearch.cloud.google.com.

- Seguin, T. J., & Wheeler, S. E. (2018). Competing Noncovalent Interactions Control the Stereoselectivity of Chiral this compound Catalyzed Ring Openings of 3-Substituted Oxetanes.

- Grayson, M. N. (2018). Chiral this compound catalysis: from numbers to insights. Chemical Society Reviews.

- Machine learning for predicting enantioselectivity in chiral this compound-catalyzed naphthyl-indole synthesis. (n.d.). Indian Academy of Sciences.

- Wheeler, S. E., & Saya, J. M. (2016). Noncovalent Interactions in Organocatalysis and the Prospect of Computational Catalyst Design. Accounts of Chemical Research.

- Predicting the Stereoselectivity of Chemical Transformations by Machine Learning. (n.d.). arXiv.

- Denmark, S. E., et al. (2023). Extrapolative prediction of enantioselectivity enabled by computer-driven workflow, new molecular representations and machine learning. Illinois Experts.

- Chiral this compound catalysis: From numbers to insights. (n.d.).

- Noncovalent Interactions in Asymmetric Reactions Catalysed by Chiral Phosphoric Acids. (n.d.). Books.

- DFT Calculation-Aided Optimisation of Chiral this compound Catalyst: Case Study of Kinetic Resolution of Racemic Secondary Alcohols through Lactonisation. (n.d.).

- Exploring Noncovalent Interactions and Conformational Flexibility in Asymmetric Catalysis. (n.d.). University of Pittsburgh.

- Falcone, B. N., & Grayson, M. N. (2021). Understanding the mechanism of the chiral this compound-catalyzed aza-Cope rearrangement. Organic & Biomolecular Chemistry.

- Theoretical Study on the Acidities of Chiral Phosphoric Acids in Dimethyl Sulfoxide: Hints for Organocatalysis. (n.d.). The Journal of Organic Chemistry.

- A Computational and Experimental Investigation of the Origin of Selectivity in the Chiral this compound Catalyzed Enantioselective Minisci Reaction. (2020).

- Role of Chiral Skeleton in Chiral Phosphoric Acids Catalyzed Asymmetric Transfer Hydrogen

- On the question of steric repulsion versus noncovalent attractive interactions in chiral this compound catalyzed asymmetric reactions. (2021). RSC Publishing.

- A Mechanistic Study of Asymmetric Transfer Hydrogenation of Imines on a Chiral this compound Derived Indium Metal-Organic Framework. (2022).

- A Computational and Experimental Investigation of the Origin of Selectivity in the Chiral this compound Catalyzed Enantioselective Minisci Reaction. (2020).

- Recent advances in Chiral this compound Catalyzed Asymmetric Organic Reactions: An Overview. (n.d.).

- Solid this compound Catalyst: A Multinuclear NMR and Theoretical Study. (n.d.). Journal of the American Chemical Society.

- DFT derived model for catalysis in allylboration with chiral phosphoric acids. (n.d.).

- Theoretical Study on Acidities of Chiral Phosphoric Acids in Dimethyl Sulfoxide: Hints for Organocatalysis. (n.d.).

- Recent advances in the asymmetric this compound-catalyzed synthesis of axially chiral compounds. (n.d.). Beilstein Journals.

- Parmar, D., et al. (2014). Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis: History and Classification by Mode of Activation.

- Synthesis and Application of a New Cyclic this compound in Enantioselective Three-Component Mannich Reactions. (n.d.).

- Data Science Enables the Development of a New Class of Chiral this compound Catalysts. (n.d.).

Sources

- 1. Chiral this compound catalysis: from numbers to insights - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Data Science Enables the Development of a New Class of Chiral this compound Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Noncovalent Interactions in Organocatalysis and the Prospect of Computational Catalyst Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. On the question of steric repulsion versus noncovalent attractive interactions in chiral this compound catalyzed asymmetric reactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Exploring Noncovalent Interactions and Conformational Flexibility in Asymmetric Catalysis - ProQuest [proquest.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Understanding the mechanism of the chiral this compound-catalyzed aza-Cope rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02458A [pubs.rsc.org]

- 12. ias.ac.in [ias.ac.in]

- 13. arxiv.org [arxiv.org]

- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 15. experts.illinois.edu [experts.illinois.edu]

Navigating the Corrosive Landscape: A Researcher's In-Depth Guide to Phosphoric Acid Safety

By a Senior Application Scientist

For the seasoned researcher, scientist, and drug development professional, the laboratory is a realm of precision and discovery. Yet, amidst the pursuit of innovation, the fundamental principles of safety remain paramount. This guide provides a comprehensive, in-depth technical exploration of the Safety Data Sheet (SDS) for phosphoric acid, moving beyond mere compliance to foster a culture of intrinsic safety and informed decision-making within the laboratory. Here, we dissect the critical safety information, explain the causality behind handling protocols, and provide actionable insights to empower you in your daily work.

Unveiling the Profile of this compound: More Than Just a Reagent

This compound (H₃PO₄), also known as orthothis compound, is a colorless, odorless, viscous liquid.[1][2][3] While widely used in applications ranging from fertilizer production to a food additive, its corrosive nature demands meticulous handling in a laboratory setting.[2] Understanding its properties is the first step in mitigating risk.

Key Physicochemical Properties: